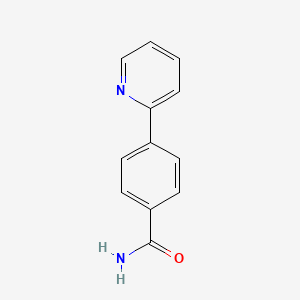

![molecular formula C19H10Cl2N4 B2787997 2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-99-7](/img/structure/B2787997.png)

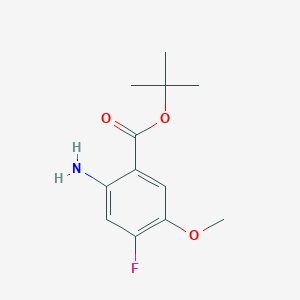

2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is the core structure of the compound , has been extensively studied. A common method involves the use of 1-amino-2-imino-pyridines as versatile precursors . The reaction is often facilitated by microwave irradiation, which speeds up the reaction efficiently, proceeding with a higher rate and yields than with conventional heating .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

Triazolopyridine derivatives, including the compound , have been tested as chemosensors for metal ions. These compounds have fluorescent properties, which can be used to detect the presence of certain metal ions. For example, a particular response is obtained in the case of ZnTPT+2 .

Detection of Anions

The Zn2+ TPT 1:1 complex, which includes a triazolopyridine derivative, has proved to be an efficient chemosensor for anions, especially nitrite and cyanide . This could be useful in environmental monitoring and safety applications.

Synthesis of Functionalized Heterocycles

Triazolopyridine derivatives can be used in the synthesis of highly functionalized heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Oxidative Functionalization

Triazolopyridine derivatives can be used in oxidative functionalization reactions. This can lead to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science .

Potential Pharmacological Applications

Triazolopyridine derivatives have been found to exhibit a wide range of pharmacological activities, such as anticancer, antibacterial, antitubercular, CB2 cannabinoid agonist, abortifacient, and adenosine antagonist activities . This suggests that the compound could have potential applications in drug development.

Fluorescent Properties

The fluorescent properties of triazolopyridine derivatives could be exploited in various ways. For example, they could be used in the development of fluorescent probes for biological imaging or as components in optoelectronic devices .

Zukünftige Richtungen

The future directions for research on “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of environmentally benign synthesis methods, the investigation of their mechanisms of action, and the evaluation of their potential as therapeutic agents are all promising areas for future research .

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been known to interact with a wide range of targets, including metal ions like zinc .

Mode of Action

Triazolopyridine derivatives have been tested as chemosensors for metal ions . They can form complexes with these ions, leading to changes in their fluorescent properties . This suggests that the compound might interact with its targets in a similar manner, causing changes in their properties or functions.

Pharmacokinetics

One study suggests that similar compounds have shown good oral bioavailability .

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N4/c20-14-6-4-12(5-7-14)16-8-9-25-19(17(16)11-22)23-18(24-25)13-2-1-3-15(21)10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFLTHHQCVGUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

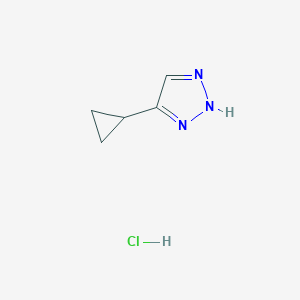

![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2787916.png)

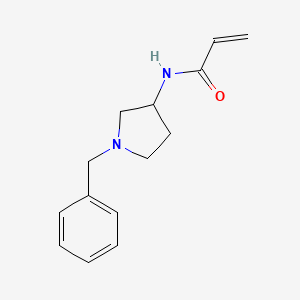

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)

![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)

![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)

![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B2787934.png)